N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride
Overview
Description
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
The compound, N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride, belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The interaction with their targets can lead to a variety of changes, including the inhibition or activation of enzymes, modulation of ion channels, or interference with DNA or protein synthesis
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or modulate the activity of various enzymes
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the specific biological targets it interacts with. Imidazole derivatives can have a wide range of effects, from inhibiting the growth of bacteria or cancer cells to reducing inflammation or allergic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized imidazole derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride
- 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene
Uniqueness
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the propan-2-amine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1,4,5-trimethylimidazol-2-yl)methyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)11-6-10-12-8(3)9(4)13(10)5/h7,11H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJADFFPXKFUDLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)CNC(C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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